molecular formula C5H7F2NO B2692782 (5S)-5-(difluoromethyl)pyrrolidin-2-one CAS No. 1303889-84-0

(5S)-5-(difluoromethyl)pyrrolidin-2-one

Cat. No.: B2692782
CAS No.: 1303889-84-0
M. Wt: 135.114
InChI Key: WGNSOJGVTADYSE-VKHMYHEASA-N
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Description

(5S)-5-(Difluoromethyl)pyrrolidin-2-one: is a fluorinated organic compound belonging to the class of pyrrolidin-2-ones. This compound features a pyrrolidinone ring, a five-membered lactam, substituted with a difluoromethyl group at the 5-position. The presence of fluorine atoms significantly influences its chemical properties, making it a valuable compound in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through various chemical reactions, including the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of amino acids or their derivatives.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(5S)-5-(Difluoromethyl)pyrrolidin-2-one: undergoes several types of chemical reactions:

  • Reduction: Reduction reactions can be performed to convert the compound into its reduced forms, which may have different chemical and physical properties.

  • Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can be used to introduce different substituents onto the pyrrolidinone ring.

  • Coupling Reactions: The compound can participate in coupling reactions, forming bonds with other molecules to create complex structures.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophiles like amines and alcohols, and electrophiles such as alkyl halides, are typically employed.

  • Coupling: Palladium-catalyzed cross-coupling reactions are frequently used.

Major Products Formed:

  • Oxidation: Various oxidized derivatives, including carboxylic acids and ketones.

  • Reduction: Reduced forms, such as alcohols and amines.

  • Substitution: Substituted pyrrolidinones with different functional groups.

  • Coupling: Complex molecules with extended structures.

Scientific Research Applications

(5S)-5-(Difluoromethyl)pyrrolidin-2-one: has diverse applications in scientific research:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of fluorinated molecules.

  • Biology: It serves as a probe in biological studies to investigate the role of fluorinated compounds in biological systems.

  • Medicine: The compound is explored for its potential therapeutic properties, including its use in drug discovery and development.

  • Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other fluorine-containing materials.

Mechanism of Action

The mechanism by which (5S)-5-(Difluoromethyl)pyrrolidin-2-one exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance binding affinity and selectivity, leading to improved pharmacological properties.

Comparison with Similar Compounds

(5S)-5-(Difluoromethyl)pyrrolidin-2-one: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other fluorinated pyrrolidinones, difluoromethyl-substituted heterocycles, and related lactams.

  • Uniqueness: The specific substitution pattern and stereochemistry of This compound contribute to its distinct chemical and biological properties, making it a valuable compound in various applications.

Properties

IUPAC Name

(5S)-5-(difluoromethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO/c6-5(7)3-1-2-4(9)8-3/h3,5H,1-2H2,(H,8,9)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNSOJGVTADYSE-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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